1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid
Description
Properties
IUPAC Name |
6-iodo-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXUPMJCOAHSSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid typically involves the iodination of a quinoline derivative. One common method is the reaction of 6-iodoquinoline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl group at the 2nd position can undergo oxidation and reduction reactions to form different derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters and amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the iodine atom.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced carbonyl groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid exhibit significant antimicrobial properties. A library of iodoquinoline derivatives was synthesized using a one-pot method involving iodo-aniline and pyruvic acid. The resulting compounds were tested against various pathogens including Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis, showing promising antibacterial activity .
| Compound Name | Antimicrobial Activity | Tested Pathogens |
|---|---|---|
| 1,2-Dihydro-6-Iodo-Coumarin | Moderate | S. epidermidis |
| 1,2-Dihydro-6-Iodo-Pyridine | High | K. pneumoniae |
| 1,2-Dihydro-6-Iodo-Chalcone | Low | C. parapsilosis |
Cancer Research
The compound has also been investigated for its potential anti-cancer properties. Quinoline derivatives are known to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. Studies have indicated that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines .
Synthesis of Novel Materials
The unique chemical structure of 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid allows for its use in synthesizing novel materials with specific electronic properties. Research has shown that it can be utilized as a precursor in the development of organic semiconductors and photovoltaic materials due to its ability to form stable charge-transfer complexes .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, a series of iodoquinoline derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups showed enhanced antimicrobial activity compared to those with electron-donating groups. This study highlights the importance of molecular structure in determining biological activity .
Case Study 2: Cancer Cell Inhibition
A recent investigation into the cytotoxic effects of quinoline derivatives on human cancer cell lines revealed that certain modifications to the 1,2-dihydro structure significantly increased cell death rates in breast cancer cells (MCF7). The study concluded that further exploration into structure-function relationships could lead to more effective anti-cancer agents .
Mechanism of Action
The mechanism of action of 1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The iodine atom and carbonyl group play crucial roles in binding to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with DNA replication and protein synthesis, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of 2-oxo-1,2-dihydroquinolinecarboxylic acids. Key structural variations among analogues include substituent type (e.g., halogen, nitro, hydroxyl, methyl) and position (e.g., 6-, 8-, or 3-carboxylic acid), which critically impact properties.
Table 1: Comparative Physicochemical Properties
*Predicted or extrapolated from analogues.
Key Differences and Implications
Halogen vs. Nitro Substituents: The 6-iodo group in the target compound confers higher molecular weight (307.07 vs. Nitro-substituted derivatives exhibit lower pKa (~2.03), suggesting stronger acidity and altered binding interactions compared to the iodo analogue (~2.5) .
Positional Effects (6-Iodo vs. 8-Hydroxy) :
- The 8-hydroxy derivative (pKa ~2.8) may engage in hydrogen bonding, improving solubility relative to the 6-iodo compound. However, iodine’s electronegativity could stabilize the molecule against metabolic degradation .
Carboxylic Acid Position :
- Shifting the carboxylic acid from position 4 (target compound) to position 3 (e.g., 6-methyl-3-carboxylic acid) drastically alters biological activity, as seen in amide derivatives with enhanced analgesic properties .
Biological Activity
1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid (CAS No. 758689-46-2) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This compound features a unique molecular structure that includes iodine and a carboxylic acid group, which may contribute to its biological efficacy.
- Molecular Formula : C10H6INO3
- Molecular Weight : 315.06 g/mol
- IUPAC Name : 1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid
The presence of the iodine atom and the carboxylic acid functionality suggests potential interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.
Antiviral Activity
Research indicates that compounds within the quinoline family, including 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid, exhibit significant antiviral properties. A study on related compounds showed promising results against HIV-1 replication. For instance, compounds designed from the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold demonstrated inhibition of HIV integrase activity with IC50 values ranging from 16 to 40 µM . This highlights the potential for similar activity in 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid.
Antibacterial Activity
Quinoline derivatives are also recognized for their antibacterial properties. The antibacterial activity of synthesized compounds based on the quinoline structure has been evaluated using Minimum Inhibitory Concentration (MIC) assays. Although specific data on 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid is limited, studies suggest that modifications to the quinoline structure can enhance antibacterial potency .
The mechanism by which quinoline derivatives exert their biological effects often involves interaction with key enzymes or receptors in viral and bacterial pathogens. For instance, the ability of quinolines to inhibit viral integrase suggests they may disrupt critical steps in viral replication . The structural characteristics of 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid may enable it to bind effectively to these molecular targets.
Comparative Analysis of Quinoline Derivatives
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anti-HIV | 1.5 | |
| Compound B | Antibacterial | <100 | |
| 1,2-Dihydro-6-Iodo | Potential Anti-HIV & Antibacterial | TBD | This Study |
Case Study: HIV Replication Inhibition
In a study examining various quinoline derivatives, it was found that modifications to the core structure significantly influenced their ability to inhibit HIV replication. The introduction of halogen groups was noted to enhance activity against viral integrase . While specific studies on 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid are still needed, its structural similarities suggest it may exhibit comparable effects.
Future Directions
Further research is necessary to elucidate the specific biological activities of 1,2-dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid. Potential studies could include:
- In vitro assays to determine IC50 values against various strains of bacteria and viruses.
- Mechanistic studies focusing on how this compound interacts with target enzymes.
- Structure–activity relationship (SAR) analyses to identify modifications that enhance biological activity.
Q & A
Q. What are the recommended methods for synthesizing 1,2-Dihydro-6-iodo-2-oxo-4-quinolinecarboxylic acid, and how can reaction conditions be optimized?
A common synthetic route involves the iodination of quinoline precursors (e.g., 6-iodoquinoline-3-carboxylic acid) using ethyl chloroformate in the presence of a base such as triethylamine . Optimization includes:
- Temperature control : Maintaining 0–5°C during iodination to minimize side reactions.
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >85% purity .
Q. How should researchers characterize the structural integrity of this compound?
Key spectroscopic techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., iodination at C6, ketone at C2) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 330.95 for C₁₀H₇INO₃) .
- IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinoline-2-one moiety) .
Q. What are the key physicochemical properties critical for experimental design?
- Solubility : 1.4 g/L in water at 25°C; enhanced in DMSO (≥50 mg/mL) .
- Stability : Degrades above 300°C; store at 2–8°C in airtight containers under inert gas to prevent oxidation .
- Density : 1.405 ± 0.06 g/cm³ at 20°C .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s antimicrobial or anticancer potential?
- In vitro assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Structure-activity relationship (SAR) : Compare activity with analogs (e.g., 4-hydroxy-2-oxo derivatives show reduced potency) .
Q. How can contradictory data in biological activity assays be resolved?
- Control for substituent effects : For example, the iodo group at C6 enhances lipophilicity but may reduce solubility, altering bioavailability .
- Standardize assay conditions : Use consistent cell lines, solvent controls (e.g., DMSO ≤0.1% v/v), and replicate counts (n ≥ 3) .
- Mechanistic studies : Probe interactions with bacterial DNA gyrase or human topoisomerase II via molecular docking (AutoDock Vina) .
Q. What are the best practices for handling and storing this compound under varying experimental conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
